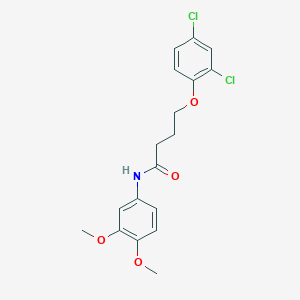
2,4-dichloro-N-(2-phenoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(2-phenoxyphenyl)benzamide, commonly known as Dichlobenil, is a chemical compound that has been widely used as a herbicide since the 1960s. It is a white crystalline solid that is sparingly soluble in water and has a melting point of 174-176°C. Dichlobenil has been used to control the growth of broadleaf weeds and grasses in various crops, including fruit trees, vegetables, and ornamentals.
Mecanismo De Acción
The mechanism of action of dichlobenil involves the inhibition of the enzyme cellulose synthase, which is responsible for the synthesis of cellulose in plant cells. By inhibiting this enzyme, dichlobenil prevents the formation of new cell walls and disrupts the existing ones, leading to cell death and eventually plant death.
Biochemical and physiological effects:
Dichlobenil has been shown to have a low toxicity to mammals and is considered to be relatively safe for use in agriculture. However, it can have adverse effects on aquatic organisms, such as fish and invertebrates, if it enters water bodies through runoff or leaching. Dichlobenil has also been found to have a negative impact on soil microbial activity, which can affect soil fertility and nutrient cycling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichlobenil has been widely used as a tool for studying plant growth and development, particularly in relation to cell wall biosynthesis and cellulose synthesis. Its herbicidal properties have also been utilized in weed control research. However, its use in laboratory experiments can be limited by its low solubility in water and its potential toxicity to certain organisms.
Direcciones Futuras
1. Investigation of the molecular mechanisms involved in dichlobenil inhibition of cellulose synthase.
2. Development of new herbicides based on the structure of dichlobenil.
3. Study of the effects of dichlobenil on soil microbial communities and nutrient cycling.
4. Investigation of the potential use of dichlobenil as a tool for studying plant-microbe interactions.
5. Evaluation of the environmental impact of dichlobenil and development of strategies for reducing its negative effects.
In conclusion, dichlobenil is a widely used herbicide that has been extensively studied for its effects on plant growth and development. Its mechanism of action involves the inhibition of cellulose synthase, leading to disruption of cell wall biosynthesis and eventual plant death. While dichlobenil has been useful in laboratory experiments, its use can be limited by its low solubility and potential toxicity. Future research should focus on investigating the molecular mechanisms involved in dichlobenil inhibition, developing new herbicides, and evaluating its environmental impact.
Métodos De Síntesis
Dichlobenil can be synthesized by reacting 2,4-dichlorobenzoic acid with 2-phenoxyaniline in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Dichlobenil has been extensively studied for its herbicidal properties and its effects on plant growth and development. It has been shown to inhibit cell division and elongation in plant roots, leading to stunted growth and eventual death of the plant. Dichlobenil has also been found to interfere with the biosynthesis of cellulose, a key component of plant cell walls.
Propiedades
Fórmula molecular |
C19H13Cl2NO2 |
|---|---|
Peso molecular |
358.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H13Cl2NO2/c20-13-10-11-15(16(21)12-13)19(23)22-17-8-4-5-9-18(17)24-14-6-2-1-3-7-14/h1-12H,(H,22,23) |
Clave InChI |
CGHUBQFMBGYJTN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)


![N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B291011.png)







